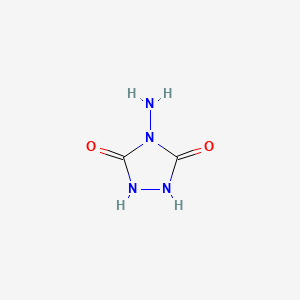
4-アミノ-1,2,4-トリアゾリジン-3,5-ジオン
概要
説明
4-Amino-1,2,4-triazolidine-3,5-dione is a heterocyclic compound with the molecular formula C2H4N4O2. It is also known as urazine. This compound is characterized by a five-membered ring structure containing three nitrogen atoms and two oxygen atoms.
科学的研究の応用
4-Amino-1,2,4-triazolidine-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
作用機序
Mode of Action
It’s known that this compound can form stable adducts with copper atoms, as shown in its adduct with cucl2 . The copper atoms are octahedrally coordinated by two oxygen atoms and two aminic nitrogen from chelating uraxines and two chlorine atoms . This suggests that 4-Amino-1,2,4-triazolidine-3,5-dione may interact with its targets through coordination chemistry.
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Amino-1,2,4-triazolidine-3,5-dione is currently unavailable
生化学分析
Biochemical Properties
4-Amino-1,2,4-triazolidine-3,5-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft This interaction leads to the inhibition of acetylcholinesterase activity, which can have various physiological effects
Cellular Effects
The effects of 4-Amino-1,2,4-triazolidine-3,5-dione on various types of cells and cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by 4-Amino-1,2,4-triazolidine-3,5-dione can lead to an accumulation of acetylcholine, which in turn affects cell signaling and neurotransmission . Furthermore, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins. The overall effect on cellular metabolism is complex and may vary depending on the specific cell type and experimental conditions.
Molecular Mechanism
The molecular mechanism of action of 4-Amino-1,2,4-triazolidine-3,5-dione involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This inhibition results in increased levels of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. Additionally, 4-Amino-1,2,4-triazolidine-3,5-dione may interact with other enzymes and proteins, altering their activity and subsequently affecting various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-1,2,4-triazolidine-3,5-dione can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. It has been reported that 4-Amino-1,2,4-triazolidine-3,5-dione is relatively stable under normal laboratory conditions . Its degradation products and their potential impact on cellular processes require further investigation. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 4-Amino-1,2,4-triazolidine-3,5-dione in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of acetylcholinesterase and modulation of neurotransmission . At higher doses, toxic or adverse effects may be observed. These effects can include neurotoxicity, hepatotoxicity, and other systemic toxicities. It is important to determine the threshold doses for both therapeutic and toxic effects to ensure the safe and effective use of 4-Amino-1,2,4-triazolidine-3,5-dione in biomedical applications.
Metabolic Pathways
4-Amino-1,2,4-triazolidine-3,5-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with acetylcholinesterase is a key aspect of its metabolic role Additionally, it may influence other metabolic pathways by modulating the activity of enzymes involved in the synthesis and degradation of biomolecules
Transport and Distribution
The transport and distribution of 4-Amino-1,2,4-triazolidine-3,5-dione within cells and tissues are critical factors that determine its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 4-Amino-1,2,4-triazolidine-3,5-dione can localize to various cellular compartments, where it exerts its biochemical effects. The accumulation and localization of the compound within specific tissues and organs can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Amino-1,2,4-triazolidine-3,5-dione is an important determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the synaptic cleft in neurons, where it inhibits acetylcholinesterase and modulates neurotransmission. Understanding the subcellular localization of 4-Amino-1,2,4-triazolidine-3,5-dione can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione typically involves the reaction of hydrazine with carbon dioxide or its derivatives. One common method is the cyclization of hydrazinecarboxamide under acidic conditions to form the triazolidine ring. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4-Amino-1,2,4-triazolidine-3,5-dione can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions
4-Amino-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolidine derivatives, which can have different functional groups attached to the ring structure .
類似化合物との比較
Similar Compounds
4-Phenyl-1,2,4-triazolidine-3,5-dione: This compound has a phenyl group attached to the triazolidine ring and is known for its strong dienophilic properties.
3-Azido-5-amino-1,2,4-triazole: This compound contains an azido group and is used in various synthetic applications.
Uniqueness
4-Amino-1,2,4-triazolidine-3,5-dione is unique due to its amino group, which allows for a wide range of chemical modifications and functionalization. This makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
4-amino-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFMTHGMFVQPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NNC(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286392 | |
| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21531-96-4 | |
| Record name | 21531-96-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC45248 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-Amino-1,2,4-triazolidine-3,5-dione in forming complexes with transition metals?
A1: The crystal structure analysis of 4-Amino-1,2,4-triazolidine-3,5-dione reveals its potential to act as a ligand through its nitrogen and oxygen atoms []. This capability allows it to form complexes with transition metals like copper(II) []. The study specifically elucidates the crystal structure of dichlorobis(4-amino-1,2,4-triazolidine-3,5-dione-N, O)copper(II), showcasing the coordination mode of urazine with the copper ion [].
Q2: How have researchers explored the complex formation between 4-Amino-1,2,4-triazolidine-3,5-dione and different transition metals?
A2: Researchers have successfully synthesized and characterized complexes of 4-Amino-1,2,4-triazolidine-3,5-dione with various transition metals, including Cobalt(II), Nickel(II), Copper(II), and Zinc(II) []. These complexes were characterized using various techniques, confirming the interaction between the ligand and the metal ions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)
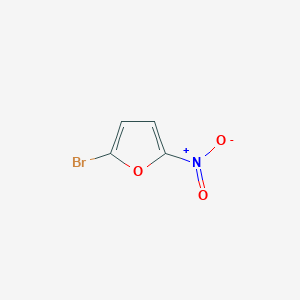


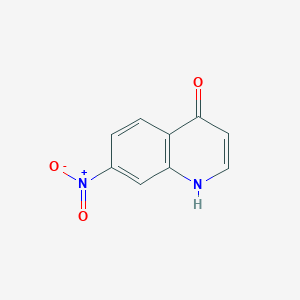
![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)
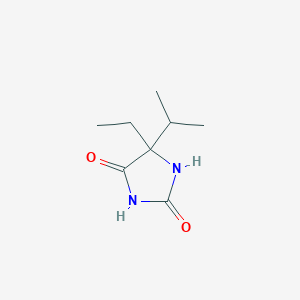



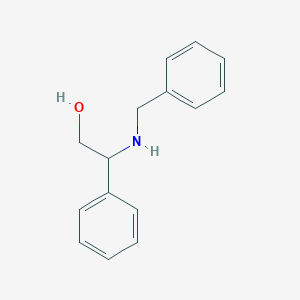
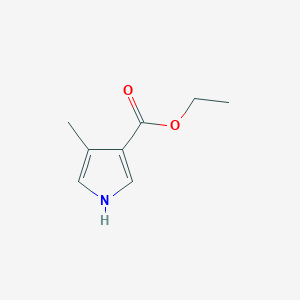
![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)
